molecular formula C14H24N2O4 B12291393 Oseltamivir impurity A

Oseltamivir impurity A

Cat. No.: B12291393
M. Wt: 284.35 g/mol
InChI Key: MKPOADZCFCZMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid: is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza. This compound is a key intermediate in the synthesis of Oseltamivir and plays a crucial role in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multiple steps, starting from shikimic acid. The process includes protection and deprotection steps, as well as various chemical transformations such as esterification, amidation, and reduction .

Industrial Production Methods: Industrial production of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily related to its role as an intermediate in the synthesis of Oseltamivir. Oseltamivir works by inhibiting the neuraminidase enzyme, which is essential for the replication of influenza viruses. By blocking this enzyme, Oseltamivir prevents the release of new viral particles, thereby limiting the spread of the infection .

Comparison with Similar Compounds

Uniqueness: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique due to its specific role in the synthesis pathway of Oseltam

Properties

IUPAC Name

5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOADZCFCZMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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